Cas no 374769-02-5 (2-chloro-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone)
![2-chloro-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone structure](https://www.kuujia.com/scimg/cas/374769-02-5x500.png)
374769-02-5 structure
Product name:2-chloro-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
2-chloro-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
- Ethanone, 2-chloro-1-[5-(4-fluorophenyl)-4,5-dihydro-3-(2-thienyl)-1H-pyrazol-1-yl]-
- EN300-18233274
- Z57110933
- 1-(CHLOROACETYL)-5-(4-FLUOROPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOLE
- AKOS001445373
- 374769-02-5
- 2-chloro-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- STK837239
- 2-chloro-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
-
- Inchi: 1S/C15H12ClFN2OS/c16-9-15(20)19-13(10-3-5-11(17)6-4-10)8-12(18-19)14-2-1-7-21-14/h1-7,13H,8-9H2
- InChI Key: JPSFVAQRUAVEMQ-UHFFFAOYSA-N
- SMILES: C(=O)(N1C(C2=CC=C(F)C=C2)CC(C2SC=CC=2)=N1)CCl
Computed Properties
- Exact Mass: 322.0342900g/mol
- Monoisotopic Mass: 322.0342900g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.9Ų
- XLogP3: 3.4
Experimental Properties
- Density: 1.41±0.1 g/cm3(Predicted)
- Melting Point: 143-144 °C(Solv: ethanol (64-17-5))
- Boiling Point: 445.5±55.0 °C(Predicted)
- pka: -1.22±0.70(Predicted)
2-chloro-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18233274-1.0g |
374769-02-5 | 1g |
$0.0 | 2023-06-01 | |||
Enamine | EN300-18233274-1g |
374769-02-5 | 90% | 1g |
$0.0 | 2023-11-13 |
2-chloro-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone Related Literature
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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